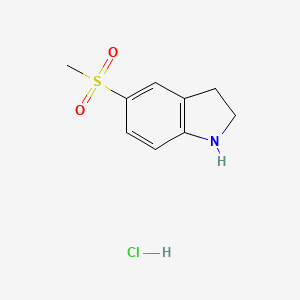

5-(Methylsulfonyl)indoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methylsulfonyl-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9;/h2-3,6,10H,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOMFFODCVURBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Profile & Utility of 5-(Methylsulfonyl)indoline HCl

[1]

Executive Summary

This compound is a specialized bicyclic heterocycle serving as a high-value scaffold in medicinal chemistry.[1][2] Distinguished by the presence of a strong electron-withdrawing sulfone group at the C5 position of the indoline core, this compound offers unique electronic properties compared to its parent indoline.[3] It is primarily utilized as a robust intermediate for developing kinase inhibitors, GPCR ligands, and metabolic modulators (e.g., Pyruvate Kinase M2 activators).[3] This guide analyzes its physicochemical behavior, synthetic pathways, and reactivity profile to support its integration into drug discovery workflows.[3][4]

Chemical Identity & Structural Analysis[2][3]

The compound consists of a 2,3-dihydro-1H-indole (indoline) skeleton substituted at the 5-position with a methylsulfonyl moiety.[3][5] The hydrochloride salt form enhances stability and water solubility, facilitating handling in aqueous reaction media.[3][1][2]

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | 5-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride |

| Common Name | 5-(Methylsulfonyl)indoline HCl |

| CAS Number (Salt) | 1357352-49-8 |

| CAS Number (Free Base) | 387350-92-7 |

| Molecular Formula | C₉H₁₁NO₂S[1][6][7][8][9][10][11] · HCl |

| Molecular Weight | 233.71 g/mol (Salt); 197.25 g/mol (Base) |

| SMILES | CS(=O)(=O)C1=CC=C2NCCC2=C1.Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents (Hexane) |

Physicochemical Properties[2][3][4][14]

Electronic Effects

The methylsulfonyl group (-SO₂Me) is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).[2]

-

Basicity: The basicity of the indoline nitrogen (N1) is significantly reduced compared to unsubstituted indoline (pKa ~4.9).[1][2] The EWG at C5 pulls electron density from the aromatic ring, and by extension, the nitrogen lone pair.[3] Consequently, the conjugate acid is more acidic (estimated pKa ~2.5–3.5).[3][2]

-

Dipole Moment: The molecule possesses a substantial dipole moment directed towards the sulfone oxygens, influencing its binding orientation in protein active sites.[1][2]

Stability[1][2]

Synthetic Pathways[1][2][6][8][14]

The synthesis of 5-(Methylsulfonyl)indoline typically proceeds through the functionalization of the indole core followed by selective reduction. Direct electrophilic sulfonation of indoline is challenging due to competing N-sulfonation.[1][2]

Primary Synthetic Workflow

The most robust route involves the copper-catalyzed coupling of 5-bromoindole with a sulfinate salt, followed by reduction of the indole double bond.[3]

Figure 1: Step-wise synthesis from 5-bromoindole. The sulfone is introduced prior to reduction to avoid side reactions with the secondary amine.[3]

Alternative Route (Indoline Precursor)

Alternatively, one may start with N-protected indoline (e.g., N-acetylindoline), perform chlorosulfonation, reduce to the thiol/sulfide, methylate, and oxidize.[3] However, this route is longer and lower yielding compared to the indole-reduction pathway.[1]

Reactivity Profile & Functionalization[1][2]

The chemical utility of 5-(Methylsulfonyl)indoline HCl lies in the reactivity of its secondary amine (N1) and the stability of the C5-sulfone.

Nitrogen Functionalization (N1)

Despite the reduced basicity caused by the C5-sulfone, the N1 nitrogen remains a competent nucleophile for:

-

N-Alkylation: Reaction with alkyl halides (e.g., benzyl bromide) in the presence of base (K₂CO₃).[3][2]

-

Buchwald-Hartwig Amination: Coupling with aryl halides to form N-aryl indolines.[1][2]

-

Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) to generate amides, a common motif in drug discovery.[3][1][2]

Aromatic Substitution

The C5-sulfone deactivates the ring towards Electrophilic Aromatic Substitution (EAS).[1][2] However, the C7 position remains sterically accessible and electronically feasible for directed lithiation or halogenation if the Nitrogen is suitably protected (e.g., N-Boc).[3]

Figure 2: Divergent synthesis capabilities starting from the 5-(Methylsulfonyl)indoline core.[3]

Applications in Medicinal Chemistry

Pyruvate Kinase M2 (PKM2) Activation

Research indicates that sulfonyl-indoline motifs are critical in the design of PKM2 activators.[1][2] The 5-methylsulfonyl group mimics the steric and hydrogen-bonding properties of sulfonamides found in earlier generations of activators but with improved metabolic stability.[1]

-

Mechanism: The indoline core occupies a hydrophobic pocket, while the sulfone interacts with polar residues (e.g., Asn or Thr) in the allosteric binding site.[3]

-

Reference: Kung et al. (2012) demonstrated the utility of sulfonyl-indolines in optimizing PKM2 activators for cancer therapy [1].[1][2]

Carbonic Anhydrase Inhibition

While primary sulfonamides (-SO₂NH₂) are the classic zinc-binding groups for Carbonic Anhydrase (CA) inhibition, the methylsulfonyl group acts as a bioisostere in "tail" regions of the inhibitor, modulating lipophilicity and isoform selectivity (e.g., CA IX vs. CA II) [2].[3]

Scaffold Benefits[1][2]

-

Fsp³ Character: Unlike the flat indole, the indoline ring is puckered (non-planar), increasing the fraction of sp³ hybridized carbons (Fsp³).[3] This improves solubility and allows for unique vector exploration in 3D chemical space.[1][2]

-

Metabolic Stability: The methylsulfonyl group is generally resistant to Phase I metabolism (CYP450), unlike methyl-sulfides or methyl groups which are prone to oxidation.[3][1]

Handling & Safety Protocols

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2] |

Experimental Handling:

-

Neutralization: When using the HCl salt in nucleophilic substitutions, always include an excess of organic base (e.g., 3.0 eq. of Diisopropylethylamine or Triethylamine) to liberate the free amine.[3][2]

-

Storage: Store at 2–8°C under argon or nitrogen. The salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis risks.[1][2]

References

-

Kung, P. P., et al. (2012).[3][1][2] "1-(Sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase."[2][5] Bioorganic & Medicinal Chemistry Letters, 22(13), 4281-4287.[3]

-

Krymov, S. K., et al. (2022).[3][1][2][8][12] "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases."[1][6][8][10] Pharmaceuticals, 15(12), 1453.[3][10]

-

PubChem Compound Summary. (2023). "1-(Methylsulfonyl)indolin-5-amine" (Structural Analog Data).[2] National Center for Biotechnology Information.[1][2] [3][2]

-

Fluorochem Product Data. (2023). "5-(Methylsulfonyl)indoline HCl - Safety Data Sheet."

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1-(Methylsulfonyl)indolin-5-amine | C9H12N2O2S | CID 735917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-(Methylsulfonyl)-indoline | CymitQuimica [cymitquimica.com]

- 12. The synthesis of anticancer sulfonated indolo[2,1- a ]isoquinoline and benzimidazo[2,1- a ]isoquinolin-6(5 H )-ones derivatives via a free radical cas ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06981K [pubs.rsc.org]

5-(Methylsulfonyl)indoline Hydrochloride: A Comprehensive Technical Guide

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of specific pharmacophores is essential for modulating drug-target interactions and optimizing pharmacokinetic profiles. 5-(Methylsulfonyl)indoline hydrochloride (CAS: 1357352-49-8) has emerged as a highly valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Characterized by a rigidified indoline core and a strongly electron-withdrawing methylsulfonyl moiety, this compound is frequently utilized to design inhibitors targeting central nervous system (CNS) disorders, metabolic diseases, and inflammatory pathways, such as Prostaglandin D Synthase (PGDS) inhibitors[2].

This whitepaper provides an in-depth analysis of this compound, detailing its physicochemical properties, structural rationale, and a field-proven, self-validating synthetic methodology.

Physicochemical Properties & Chemical Identity

Accurate identification and characterization are the bedrock of reproducible research. The compound exists primarily as a hydrochloride salt to enhance its aqueous solubility and oxidative stability compared to its free base counterpart (CAS: 387350-92-7)[3].

Table 1 summarizes the critical quantitative data and structural identifiers required for analytical verification[1][3][4].

| Property | Value |

| Compound Name | This compound |

| CAS Number (HCl Salt) | 1357352-49-8 |

| CAS Number (Free Base) | 387350-92-7 |

| Common Synonyms | 5-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride; 5-(methylsulfonyl)indoline HCl |

| Molecular Formula | C9H12ClNO2S (C9H11NO2S • HCl) |

| Molecular Weight | 233.72 g/mol |

| SMILES | CS(=O)(=O)C1=CC=C2NCCC2=C1.Cl |

| InChI Key | NWOMFFODCVURBX-UHFFFAOYSA-N |

Structural Rationale in Medicinal Chemistry

The selection of 5-(Methylsulfonyl)indoline as a scaffold is driven by strict structure-activity relationship (SAR) principles:

-

Conformational Rigidity: Unlike the planar, fully aromatic indole ring, the indoline core features sp³ hybridized carbons at the C2 and C3 positions. This removes aromaticity from the pyrrole ring equivalent, altering the 3D projection of substituents and allowing the molecule to fit into tighter, non-planar enzymatic binding pockets[5].

-

Electronic & Steric Modulation: The methylsulfonyl (-SO₂CH₃) group at the C5 position is a potent electron-withdrawing group (EWG). It acts as a robust hydrogen-bond acceptor, which is critical for anchoring the molecule to hinge regions of kinases or specific residues in GPCRs.

-

Metabolic Stability: The presence of the sulfone group blocks cytochrome P450-mediated oxidation at the otherwise electron-rich C5 position of the indoline ring, significantly improving the in vivo half-life of derived therapeutics.

Synthetic Methodology & Workflow

The synthesis of this compound requires precise control over electrophilic aromatic substitution. Because the secondary amine of indoline is highly reactive and prone to oxidation or N-sulfonation, a protection-deprotection strategy is mandatory[1].

Figure 1: Step-by-step synthetic pathway of 5-(Methylsulfonyl)indoline HCl from Indoline.

Detailed Experimental Protocols

As a self-validating system, each step in this protocol includes specific analytical checkpoints to ensure causality and reaction integrity before proceeding to the next phase.

Step 1: N-Acetylation (Protection)

-

Causality: The indoline nitrogen must be passivated. Acetylation not only prevents N-sulfonation during the subsequent step but also strongly directs the incoming electrophile to the para position (C5) via resonance donation from the amide nitrogen.

-

Procedure: Dissolve indoline (1.0 eq) in dichloromethane (DCM). Add pyridine (1.5 eq) and cool to 0°C. Dropwise add acetic anhydride (1.2 eq). Stir at room temperature for 2 hours.

-

Validation Check: Perform TLC (Hexane:EtOAc 7:3). The reaction is complete when the ninhydrin-active indoline spot disappears. Quench with 1M HCl, extract with DCM, and concentrate to yield 1-acetylindoline.

Step 2: Regioselective Chlorosulfonation

-

Causality: Chlorosulfuric acid acts as both the reagent and the solvent. The reaction must be initiated at 0°C to control the violent exotherm, then heated to drive the intermediate sulfonic acid to the sulfonyl chloride[1].

-

Procedure: Cool chlorosulfuric acid (5.0 eq) to 0°C. Slowly add 1-acetylindoline portion-wise to maintain the temperature below 10°C. Once addition is complete, heat the mixture to 60°C for 3 hours. Carefully pour the cooled mixture over crushed ice to precipitate the product.

-

Validation Check: LC-MS analysis must show the emergence of the

260

Step 3: Reduction and Methylation

-

Causality: The sulfonyl chloride is reduced to a nucleophilic sulfinate salt using a mild reducing agent (sodium sulfite). This sulfinate intermediate readily undergoes an S_N2 reaction with methyl iodide to form the stable methyl sulfone[1].

-

Procedure: Suspend the sulfonyl chloride in water containing sodium sulfite (2.0 eq) and sodium bicarbonate (2.5 eq) to maintain a slightly alkaline pH. Stir at 70°C for 2 hours to form the sulfinate. Cool to room temperature, add DMF as a co-solvent, and introduce methyl iodide (1.5 eq). Stir for 12 hours.

-

Validation Check: Extract an aliquot and analyze via

H-NMR. The successful formation of the sulfone is confirmed by a sharp 3H singlet at approximately

Step 4: Deprotection and Salt Formation

-

Causality: Acidic hydrolysis is utilized over basic hydrolysis because it simultaneously cleaves the acetyl protecting group and protonates the resulting secondary amine, directly precipitating the target compound as a high-purity hydrochloride salt without requiring a separate salting-out step.

-

Procedure: Suspend 1-acetyl-5-(methylsulfonyl)indoline in 6M aqueous HCl. Reflux the mixture for 6–8 hours. Cool the solution to 0°C to induce crystallization.

-

Validation Check: Filter the resulting crystals and wash with cold ethanol. Final purity is validated via HPLC (>95% required for pharmaceutical intermediate use) and melting point determination.

Applications in Drug Development

The 5-(Methylsulfonyl)indoline scaffold is highly versatile. Patent literature highlights its use in synthesizing pyrimidine hydrazide compounds, which act as potent inhibitors of Prostaglandin D Synthase (PGDS)[2]. By inhibiting PGDS, these compounds modulate the release of inflammatory mediators from mast cells, offering therapeutic pathways for allergic rhinitis, asthma, and chronic obstructive pulmonary disease (COPD)[2]. Furthermore, derivatives of this scaffold have been investigated for their cell growth inhibitory properties, making them relevant in oncology and metabolic disease research[5].

References

-

[3] PubChem. "5-(Methanesulfonyl)-2,3-dihydro-1H-indole". URL: [Link]

-

[2] Google Patents. "CN101646656B - Pyrimidine hydrazide compounds as PGDS inhibitors". URL:

-

[5] Google Patents. "WO2012043505A1 - Nouveau dérivé de pipéridine et produit". URL:

Sources

- 1. This compound | 1357352-49-8 | Benchchem [benchchem.com]

- 2. CN101646656B - Pyrimidine hydrazide compounds as PGDS inhibitors - Google Patents [patents.google.com]

- 3. 5-(Methanesulfonyl)-2,3-dihydro-1H-indole | C9H11NO2S | CID 2736136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. WO2012043505A1 - Nouveau dérivé de pipéridine et produit pharmaceutique l'incluant - Google Patents [patents.google.com]

Molecular Structure Analysis of 5-Methylsulfonyl Indoline Derivatives

This guide provides a comprehensive technical analysis of the molecular structure, synthesis, and characterization of 5-methylsulfonyl indoline derivatives. It is designed for medicinal chemists and structural biologists, moving beyond basic descriptions to explore the electronic and conformational nuances that make this scaffold a privileged structure in drug discovery (e.g., for kinase and oxidoreductase inhibition).[1]

Technical Whitepaper | Version 1.0 [1][2]

Executive Summary

The transition from planar indole systems to their dihydro-congeners, indolines , introduces critical 3D conformational vectors (ring puckering) that enhance solubility and target specificity.[1] The introduction of a 5-methylsulfonyl group (

Structural Significance & Pharmacophore Analysis[2][3]

The Indoline "Pucker" vs. Planar Indole

Unlike the fully aromatic, planar indole, the indoline (2,3-dihydro-1H-indole) ring system exhibits a non-planar conformation.[1] The

-

Consequence: This deviation from planarity disrupts

-stacking interactions often seen with indoles, potentially reducing non-specific binding (promiscuity) while positioning substituents at C5 into unique vectors for active site engagement.[1]

The 5-Methylsulfonyl Moiety

The sulfonyl group at the 5-position serves three distinct medicinal chemistry functions:

-

Electronic Modulation: It is a strong electron-withdrawing group (EWG) (

), which decreases the electron density of the benzene ring.[1][2] This deactivates the ring toward metabolic oxidation (e.g., by CYPs) at the usually labile C4/C6 positions.[1][2] -

H-Bonding: The sulfonyl oxygens act as dual H-bond acceptors, critical for interacting with backbone amides in kinase hinge regions or polar pockets in bacterial enzymes (e.g., M. tuberculosis enzymes).[1]

-

Solubility: The polarity of the sulfone moiety improves the aqueous solubility of the lipophilic indoline core.[1][2]

Synthesis & Structural Characterization[2][3][4][5]

Strategic Synthesis Protocols

While traditional chlorosulfonation is possible, it is harsh and lacks regioselectivity.[2] The preferred modern route utilizes Palladium-catalyzed C-S cross-coupling or Copper-mediated coupling starting from 5-bromoindoline.[1][2]

Protocol A: Copper-Catalyzed Sulfonylation (Recommended) [1]

-

Substrate: 5-Bromoindoline (protected as N-Boc or N-Acetyl to prevent N-arylation).

-

Reagents: Sodium methanesulfinate (

), CuI (10 mol%), L-Proline (20 mol%), DMSO, -

Mechanism: Oxidative addition of Cu(I) to the aryl halide, followed by ligand exchange with the sulfinate and reductive elimination.[1]

Protocol B: Reduction of 5-Methylsulfonyl Indole

-

Reagents:

in Acetic Acid or -

Utility: Useful when the indole precursor is commercially available.[1][2]

Workflow Visualization

The following diagram outlines the decision logic for synthesis and analysis.

Figure 1: Synthetic pathways for accessing the 5-methylsulfonyl indoline core.

Spectroscopic Analysis & Validation

Nuclear Magnetic Resonance (NMR) Signatures

The 5-methylsulfonyl group induces a distinct splitting pattern and chemical shift environment in the aromatic region.[1]

Table 1: Diagnostic 1H NMR Shifts (400 MHz, DMSO-d6)

| Position | Multiplicity | Shift ( | Coupling ( | Structural Insight |

| H-4 | Doublet (d) | 7.60 – 7.75 | Deshielded by ortho-SO2; meta-coupled to H-6.[1] | |

| H-6 | Doublet of Doublets (dd) | 7.65 – 7.80 | Deshielded by ortho-SO2; ortho-coupled to H-7.[1] | |

| H-7 | Doublet (d) | 6.60 – 6.80 | Shielded relative to H-4/6 due to electron-rich N1 (if NH is free).[1] | |

| -SO2Me | Singlet (s) | 3.05 – 3.15 | - | Characteristic methyl sulfone singlet; sharp integration of 3H.[1][2] |

| C2-H | Triplet (t) | 3.50 – 3.60 | Typical indoline aliphatic protons (adjacent to N).[1][2] | |

| C3-H | Triplet (t) | 3.00 – 3.10 | Typical indoline aliphatic protons (benzylic).[1][2] |

Infrared Spectroscopy (FT-IR)

-

Sulfonyl Stretches: Look for two strong bands at 1300–1320 cm⁻¹ (asymmetric

stretch) and 1140–1160 cm⁻¹ (symmetric -

NH Stretch: If the indoline nitrogen is free, a sharp band appears around 3350–3400 cm⁻¹ .[1][2]

Structure-Activity Relationship (SAR) Logic

In drug development contexts (e.g., anti-tubercular agents or kinase inhibitors), the 5-SO2Me indoline acts as a "hinge binder" or a specific electrostatic anchor.[1]

Case Study: Anti-Tubercular Activity

Recent studies (e.g., Velavalapalli et al., 2024) highlight 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivatives.[1][5]

-

Modification: The C3 position is functionalized with a cycloalkylidene group.[1][2]

-

Effect: This locks the conformation and fills hydrophobic pockets in the target enzyme (e.g., M.tb enzymes), while the 5-SO2Me group provides critical polar contacts.[1]

Figure 2: SAR map detailing the functional role of substituents on the indoline scaffold.[1]

Experimental Protocol: Synthesis of 5-(Methylsulfonyl)indoline

Objective: Synthesis of 5-(methylsulfonyl)indoline from 5-bromoindoline via Cu-catalyzed coupling.

Materials:

-

5-Bromoindoline (1.0 eq)

-

Sodium methanesulfinate (1.5 eq)[1]

-

Copper(I) Iodide (CuI) (0.1 eq)[1]

-

L-Proline (0.2 eq)[1]

-

NaOH (0.2 eq)

-

DMSO (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 5-bromoindoline (198 mg, 1 mmol), sodium methanesulfinate (153 mg, 1.5 mmol), CuI (19 mg, 0.1 mmol), and L-Proline (23 mg, 0.2 mmol).

-

Solvation: Evacuate and backfill with argon (3x).[1][2] Add DMSO (2 mL) via syringe.[2]

-

Reaction: Heat the sealed tube to 90°C for 12–16 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1).[1][2] The product will be more polar than the starting bromide.[2]

-

Work-up: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).[1][2]

-

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM). -

Validation: Confirm structure using 1H NMR (look for 3H singlet at ~3.1 ppm) and HRMS (Calc for

: 198.058).

References

-

Velavalapalli, V. M., et al. (2024).[1][2] Novel 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivatives as Anti-tubercular Agents: Design, Synthesis, Docking, Molecular Dynamic Simulation, and Biological Evaluation. ResearchGate. Link

-

Philoppes, J. N., et al. (2023).[1][2] Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

PubChem. (n.d.).[1][2][6] 5-(Methanesulfonyl)-2,3-dihydro-1H-indole (CID 2736136).[1][6] National Library of Medicine.[2] Link

-

Fluorochem. (n.d.).[1][2] 5-(Methylsulfonyl)-Indoline HCl Data Sheet. Fluorochem Ltd.[1][2][3] Link

Sources

- 1. 1-(Methylsulfonyl)indolin-5-amine | C9H12N2O2S | CID 735917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-(Methanesulfonyl)-2,3-dihydro-1H-indole | C9H11NO2S | CID 2736136 - PubChem [pubchem.ncbi.nlm.nih.gov]

Therapeutic Applications of 5-(Methylsulfonyl)indoline Hydrochloride in Medicinal Chemistry: A Technical Guide to Scaffold Functionalization and Target Engagement

Executive Summary

In modern medicinal chemistry, the strategic selection of core scaffolds dictates the pharmacokinetic and pharmacodynamic trajectory of a drug candidate. 5-(Methylsulfonyl)indoline hydrochloride (CAS: 1357352-49-8) has emerged as a highly privileged building block [1]. By combining the conformational rigidity of the indoline ring with the unique electronic properties of the methylsulfonyl (

Scaffold Architecture: The 5-(Methylsulfonyl)indoline Core

The utility of this compound stems from three distinct physicochemical properties:

-

Conformational Rigidity: Unlike open-chain sulfonamides or flexible alkylamines, the bicyclic indoline core restricts the spatial orientation of the nitrogen atom and the C5 substituent. This

-rich 2,3-dihydro modification of the traditional indole ring provides an optimized 3D vector for receptor binding. -

Electronic Modulation: The

group is a strong electron-withdrawing moiety and a potent hydrogen-bond acceptor. Positioned at C5, it significantly alters the electron density of the aromatic system, increasing the metabolic stability of the core against cytochrome P450-mediated oxidation. -

Salt Form Stability: The hydrochloride salt form is specifically employed to prevent the spontaneous air-oxidation of the secondary amine (a common degradation pathway for free indolines) and to enhance aqueous solubility during early-stage synthetic handling [1].

Mechanistic Target Engagement: Causality in Drug Design

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

The methylsulfonyl group is a well-documented pharmacophore for COX-2 selectivity. In the COX-2 enzyme active site, the substitution of isoleucine (found in COX-1) with valine (Val523) creates a secondary hydrophilic side pocket. The C5-methylsulfonyl group on the indoline/indole core acts as an anchor, projecting directly into this Val523 pocket and forming critical hydrogen bonds with Arg513 and His90 [2]. Because this pocket is sterically inaccessible in COX-1, compounds derived from this scaffold exhibit profound COX-2 selectivity, minimizing gastrointestinal toxicity. Furthermore, derivatives of this scaffold have demonstrated dual inhibition of 5-LOX, effectively shutting down both prostaglandin and leukotriene inflammatory cascades.

Dual inhibition of COX-2 and 5-LOX pathways by 5-(methylsulfonyl)indoline derivatives.

G-Protein Coupled Receptors: GPR119 Agonism

GPR119 is a prominent target for type 2 diabetes due to its role in glucose-dependent insulin secretion. Researchers have successfully utilized the 5-(methylsulfonyl)indoline motif to design potent GPR119 agonists [3]. The indoline nitrogen allows for facile functionalization (e.g., via carbamate or pyrimidine linkages), while the C5-sulfonyl group mimics the endogenous ligand's polar headgroup, interacting with the transmembrane domain of the GPCR to stabilize the active receptor conformation.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological activities of representative derivatives synthesized from the 5-(methylsulfonyl)indoline (and closely related indole) scaffold, demonstrating its versatility across multiple therapeutic targets.

| Compound / Derivative | Target | Potency (IC₅₀ / EC₅₀) | Mechanism of Action | Reference |

| LM-1685 (Indole analog) | COX-2 | ~0.04 µM (IC₅₀) | Selective COX-2 Inhibition | [2] |

| Compound 5d (Indole analog) | 5-LOX | 0.18 µM (IC₅₀) | Dual COX-2/5-LOX Inhibition | [1] |

| Compound 22c (Indoline) | GPR119 | 0.85 µM (EC₅₀) | Early Lead GPR119 Agonism | [3] |

| Compound 20 (Indoline) | GPR119 | 0.012 µM (EC₅₀) | Potent GPR119 Agonism | [3] |

| Compound 37 (Indoline) | GPR119 | <0.01 µM (EC₅₀) | Indolinylpyrimidine Agonist | [3] |

Synthetic Pathways and Functionalization

The synthesis of the core building block requires regioselective functionalization. Direct electrophilic substitution of unprotected indoline is prone to oxidation and poor regiocontrol. Therefore, a protection-directed cascade is utilized.

Synthetic workflow for this compound from indoline base.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data and reproducible synthesis, the following protocols incorporate built-in validation steps.

Protocol 1: N-Acylation of this compound

Objective: To synthesize a carbamate/amide derivative for GPCR screening.

-

Free-Basing and Dissolution: Suspend 1.0 equivalent (eq) of this compound in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Argon prevents oxidative degradation. DCM provides a polar aprotic environment ideal for acyl substitution.

-

-

Base Addition: Add 2.5 eq of N,N-diisopropylethylamine (DIPEA) dropwise at 0°C.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt, liberating the nucleophilic secondary amine without competing with the indoline for the electrophile.

-

-

Electrophile Introduction: Slowly add 1.1 eq of the desired acyl chloride or chloroformate. Stir the reaction mixture, allowing it to warm to room temperature over 2 hours.

-

In-Process Validation (LC-MS/TLC): Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS.

-

Self-Validation: The reaction is deemed complete only when the mass peak corresponding to the free indoline core (

198

-

-

Workup & Purification: Quench the reaction with saturated aqueous

. Extract the organic layer, dry over anhydrous

Protocol 2: In Vitro GPR119 cAMP Accumulation Assay

Objective: To quantify the agonistic activity (EC₅₀) of synthesized indoline derivatives.

-

Cell Preparation: Plate CHO-K1 cells stably expressing human GPR119 into a 384-well microplate at a density of 5,000 cells/well.

-

Compound Incubation: Treat the cells with serial dilutions of the synthesized 5-(methylsulfonyl)indoline derivative (from

to-

Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is critical to prevent the cellular degradation of cAMP, ensuring that the measured cAMP accumulation is a direct, unadulterated reflection of GPR119 activation.

-

-

Lysis and Detection: After 30 minutes of incubation at 37°C, lyse the cells using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection kit (adding cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

-

Data Acquisition & Self-Validation: Read the time-resolved fluorescence at 665 nm and 620 nm.

-

Self-Validation: Include a known GPR119 full agonist (e.g., AR-231453) as a positive control. The assay is only valid if the control yields its literature-established EC₅₀, confirming the functional integrity of the receptor-expressing cells.

-

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10068193, LM-1685". PubChem Database. URL:[Link]

-

Sato, K., Sugimoto, H., Rikimaru, K., Imoto, H., Kamaura, M., Negoro, N., Tsujihata, Y., Miyashita, H., Odani, T., & Murata, T. "Discovery of a novel series of indoline carbamate and indolinylpyrimidine derivatives as potent GPR119 agonists." Bioorganic & Medicinal Chemistry, 22(5), 1649-1666 (2014). URL:[Link]

A Comprehensive Technical Guide to the Solubility Profile of 5-(Methylsulfonyl)indoline Hydrochloride in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 5-(Methylsulfonyl)indoline hydrochloride, a key intermediate in pharmaceutical synthesis.[1] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for successful formulation, process development, and ensuring bioavailability. This document delineates the theoretical underpinnings of solubility, provides a robust experimental framework for its determination, and discusses the critical factors influencing the dissolution of this compound in various organic media.

Introduction to this compound

This compound is a heterocyclic compound with the chemical formula C₉H₁₂ClNO₂S and a molecular weight of 233.71 g/mol .[2] Its structure, characterized by an indoline core substituted with a methylsulfonyl group, makes it a valuable building block in medicinal chemistry. The hydrochloride salt form is often utilized to enhance the compound's stability and aqueous solubility. However, its behavior in organic solvents is a critical aspect of its process chemistry, influencing everything from reaction kinetics to purification and crystallization.[3][4]

Chemical Structure:

A comprehensive understanding of its solubility in a range of organic solvents is essential for optimizing synthetic routes and developing robust formulation strategies.[5]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the balance of forces between the solute-solute, solvent-solvent, and solute-solvent interactions.[4] For a crystalline solid like this compound, the process involves the dissociation of the crystal lattice and the subsequent solvation of the ions by the solvent molecules.

Several factors influence the solubility of a pharmaceutical salt in organic solvents:

-

Solvent Polarity: Polar solvents are generally more effective at solvating ions and polar molecules. The polarity of the solvent will significantly impact its ability to overcome the lattice energy of the salt.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can greatly influence its interaction with the solute.

-

Common-Ion Effect: In the case of hydrochloride salts, the presence of chloride ions from other sources can suppress the dissolution of the salt.[3][4][6] This is a critical consideration in mixed-solvent systems or when impurities are present.

-

Temperature: Solubility is generally temperature-dependent, with most solids exhibiting increased solubility at higher temperatures.[7]

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different solubilities.[4]

Experimental Determination of Solubility

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[8][9][10] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by analysis of the saturated solution.

Step-by-Step Experimental Protocol

-

Preparation of Materials:

-

Ensure the this compound is of high purity (e.g., >95%).[2]

-

Use analytical grade organic solvents.

-

Calibrate all analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer).

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.[10]

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[7][9]

-

The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration plateaus.[10]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.[11]

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[5][11][12]

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or g/L.

-

Report the average solubility and standard deviation for the triplicate samples.

-

Experimental Workflow Diagram

Caption: Shake-Flask Solubility Determination Workflow.

Illustrative Solubility Profile of this compound

The following table presents a representative, illustrative solubility profile of this compound in a range of common organic solvents at 25 °C. Note: This data is for illustrative purposes to demonstrate how a solubility profile would be presented and is not based on experimentally verified results for this specific compound.

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) - Illustrative |

| Alcohols | Methanol | 32.7 | 150 |

| Ethanol | 24.5 | 85 | |

| Isopropanol | 19.9 | 30 | |

| Ketones | Acetone | 21 | 45 |

| Methyl Ethyl Ketone | 18.5 | 20 | |

| Esters | Ethyl Acetate | 6.0 | 5 |

| Ethers | Tetrahydrofuran (THF) | 7.6 | 10 |

| Halogenated | Dichloromethane (DCM) | 9.1 | < 1 |

| Aprotic Polar | Dimethylformamide (DMF) | 36.7 | 250 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 300 | |

| Hydrocarbons | Toluene | 2.4 | < 0.1 |

| Hexane | 1.9 | < 0.1 |

Discussion of Factors Influencing Solubility

The illustrative data highlights several key principles governing the solubility of a hydrochloride salt like this compound.

The Role of Solvent Polarity and Hydrogen Bonding

As expected, the highest solubilities are observed in highly polar, protic, and aprotic polar solvents such as DMSO, DMF, and methanol. These solvents possess high dielectric constants and are effective at solvating the charged species (the indolinium cation and the chloride anion) formed upon dissolution.[3] The ability of alcohols like methanol and ethanol to form hydrogen bonds with both the cation and the anion also contributes significantly to their solvating power.

Molecular Interactions Diagram

Caption: Solute-Solvent Interactions.

Impact of Non-Polar Solvents

Conversely, the solubility is extremely low in non-polar solvents like toluene and hexane. These solvents lack the ability to effectively solvate the charged ions and cannot overcome the strong electrostatic forces holding the crystal lattice together.

Safety and Handling Precautions

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][13] When handling this compound, it is essential to:

-

Work in a well-ventilated area, preferably a fume hood.[14][15]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][16]

-

Avoid creating dust.[16]

-

Store in a tightly sealed container in a cool, dry place.[13][14]

-

Consult the Safety Data Sheet (SDS) before use for complete safety information.[2]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. By combining a strong theoretical foundation with a detailed, practical experimental protocol, researchers and drug development professionals can generate the critical data needed for informed decision-making in process development and formulation. The illustrative data and discussion further highlight the key factors that govern the solubility of this important pharmaceutical intermediate. A thorough characterization of solubility is an indispensable step in the journey of a drug candidate from the laboratory to the clinic.

References

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

-

In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.). Available at: [Link]

-

Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Available at: [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021, February 3). Effect Of Organic Solvent On Salt Solubility. Available at: [Link]

-

ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics. Available at: [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available at: [Link]

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available at: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Available at: [Link]

-

MilliporeSigma. (n.d.). 5-(Methylsulfonyl)indoline | 387350-92-7. Available at: [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Available at: [Link]

-

PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Available at: [Link]

-

SAFETY DATA SHEET. (2014, September 17). Available at: [Link]

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. (n.d.). Available at: [Link]

-

AMERICAN ELEMENTS®. (n.d.). Indolines. Available at: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. rjpdft.com [rjpdft.com]

- 5. One moment, please... [dowdevelopmentlabs.com]

- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. raytor.com [raytor.com]

- 10. who.int [who.int]

- 11. analytik.news [analytik.news]

- 12. lifechemicals.com [lifechemicals.com]

- 13. 5-(Methylsulfonyl)indoline | 387350-92-7 [sigmaaldrich.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

Rational Drug Design: Pharmacophore Modeling and Validation of 5-(Methylsulfonyl)indoline Scaffolds

Executive Summary

The pursuit of multi-target therapeutics has driven medicinal chemistry toward highly versatile, privileged scaffolds. Among these, the 5-(methylsulfonyl)indoline core has emerged as a cornerstone in the rational design of dual-action anti-inflammatory agents, specifically targeting the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways[1][2]. By bridging computational pharmacophore modeling with rigorous in vitro validation, this whitepaper provides an authoritative guide on exploiting the steric and electronic properties of the 5-(methylsulfonyl)indoline scaffold to engineer potent, self-validating drug candidates.

Molecular Rationale: The Causality of the Scaffold

The architectural selection of 5-(methylsulfonyl)indoline is not arbitrary; it is dictated by the precise topological requirements of the arachidonic acid (AA) metabolic enzymes.

-

The 5-Methylsulfonyl Group (–SO₂CH₃): This moiety acts as a potent electron-withdrawing group and a rigid Hydrogen Bond Acceptor (HBA)[1]. Causality: The COX-2 active site features a secondary side pocket (absent in COX-1 due to an Ile523 to Val523 substitution) lined with Arg513 and His90. The methylsulfonyl group is sterically and electronically optimized to project into this pocket, forming critical hydrogen bonds that confer extreme COX-2 selectivity[2][3].

-

The Indoline Core: Unlike the planar indole, the indoline ring possesses sp³ hybridized carbons at the C2 and C3 positions, introducing a distinct 3D vector for substituents[1]. Causality: This bicyclic system provides a massive hydrophobic surface area (HYD) that mimics the backbone of indomethacin and arachidonic acid, anchoring the molecule within the primary hydrophobic channel of the enzymes[2]. Furthermore, functionalization at the N1 position (e.g., via N-acylation or thiazolidinone fusion) allows the molecule to simultaneously navigate the 5-LOX active site, enabling dual inhibition[1][2].

Arachidonic acid cascade modulated by dual COX-2/5-LOX inhibition via the indoline scaffold.

Pharmacophore Feature Mapping

To translate the 5-(methylsulfonyl)indoline structure into a searchable 3D query, we must abstract it into a pharmacophore model[1]. Table 1 summarizes the essential features required for dual target engagement.

Table 1: Core Pharmacophore Features of 5-(Methylsulfonyl)indoline Derivatives

| Feature Type | Chemical Moiety | Target Interaction | Mechanistic Causality |

| Hydrogen Bond Acceptor (HBA) | 5-Methylsulfonyl (–SO₂CH₃) | COX-2 (Arg513, His90) | Projects into the COX-2 secondary pocket; the dual oxygens act as obligate HBAs to lock the conformation, dictating COX-1/COX-2 selectivity. |

| Hydrophobic Center (HYD) | Indoline Bicyclic Core | COX-2 / 5-LOX Primary Cleft | Mimics the lipid tail of arachidonic acid; provides van der Waals interactions necessary to displace water from the binding channel. |

| Hydrogen Bond Donor (HBD) | N1-Substituent (e.g., Amide) | 5-LOX Active Site | Provides the necessary geometry and electronic properties to interact with catalytic residues or chelate the active site iron in 5-LOX. |

Computational Workflow: 3D Pharmacophore Generation & Virtual Screening

A robust computational pipeline is required to screen virtual libraries against the 5-(methylsulfonyl)indoline pharmacophore. This protocol is designed to eliminate false positives through thermodynamic rescoring[1].

Step-by-Step Methodology: Pharmacophore Modeling

-

Conformational Search & Energy Minimization:

-

Action: Generate a maximum of 250 conformers per ligand using the OPLS4 force field, applying a 20 kcal/mol energy window.

-

Causality: Molecules exist in dynamic thermodynamic states. Generating a comprehensive ensemble ensures the pharmacophore model reflects the true bioactive geometry rather than an artificial, low-energy vacuum state.

-

-

Feature Extraction & Mapping:

-

Action: Assign HBA spheres (radius 1.5 Å) to the sulfonyl oxygens and HYD spheres (radius 2.0 Å) to the indoline centroid.

-

Causality: Defining precise spatial tolerances allows the virtual screening algorithm to identify structurally diverse scaffolds that share the same electronic distribution.

-

-

Excluded Volume Addition (Negative Filtering):

-

Action: Map the steric boundaries of the COX-2 and 5-LOX binding pockets and overlay them onto the pharmacophore as excluded volumes.

-

Causality: A pharmacophore based solely on ligand features often yields hits that are too bulky. Excluded volumes act as a negative filter, ensuring selected conformers physically fit within the enzymatic cleft without steric clashes.

-

-

Virtual Screening & MM/GBSA Rescoring:

-

Action: Screen the ZINC database, dock the resulting hits, and rescore using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

-

Causality: Standard docking scores are prone to high error rates. MM/GBSA calculates the actual binding free energy (ΔG_bind), providing a thermodynamically rigorous ranking of hits prior to synthesis[1].

-

Computational workflow for 5-(methylsulfonyl)indoline pharmacophore modeling and screening.

Experimental Validation Protocol: Self-Validating Enzymatic Assays

To validate the computational hits, a rigorous, self-validating in vitro protocol must be employed. The following methodology details the evaluation of dual COX-2/5-LOX inhibition[2].

Step-by-Step Methodology: In Vitro Enzymatic Profiling

-

Reagent Preparation & Control Establishment:

-

Action: Prepare COX-2 and 5-LOX Enzyme Immune Assay (EIA) kits. Include Celecoxib (COX-2 selective) and Zileuton (5-LOX selective) as positive controls.

-

Causality: Utilizing established clinical inhibitors establishes the assay's dynamic range and provides a baseline for calculating the Selectivity Index (SI).

-

-

Assay Robustness Verification (Self-Validation):

-

Action: Calculate the Z'-factor for every microplate. Proceed only if Z' > 0.6.

-

Causality: A Z'-factor above 0.6 mathematically guarantees an excellent signal-to-noise ratio, ensuring that any observed inhibition is due to the compound and not assay drift or pipetting error.

-

-

Compound Pre-Incubation:

-

Action: Incubate the 5-(methylsulfonyl)indoline derivatives with the respective enzymes at 37°C for 15 minutes prior to substrate addition.

-

Causality: Methylsulfonyl derivatives often exhibit time-dependent binding kinetics as they navigate into the secondary pocket. Pre-incubation allows the system to reach thermodynamic equilibrium.

-

-

Reaction Initiation & Termination:

-

Action: Initiate the reaction via the addition of 10 µM arachidonic acid. Terminate after 5 minutes using the kit's proprietary stop solution.

-

Causality: Controlling the substrate concentration at 10 µM ensures the assay operates under strict Michaelis-Menten kinetics, allowing for the accurate determination of competitive inhibition constants (IC₅₀).

-

-

Orthogonal Cellular Validation:

-

Action: Validate top enzymatic hits in RAW264.7 macrophages by measuring TNF-α and PGE₂ suppression[2].

-

Causality: Enzymatic potency does not guarantee cellular efficacy. This orthogonal step confirms that the compound possesses the necessary membrane permeability and metabolic stability to function in a complex biological environment.

-

Quantitative Data Summary

The success of the 5-(methylsulfonyl)indoline pharmacophore is evidenced by recent literature synthesizing N-functionalized derivatives. Table 2 highlights the potent dual-activity profile achieved when the indoline/indole core is properly optimized[2].

Table 2: Biological Activity of Representative 5-(Methylsulfonyl) Derivatives

| Compound ID | Structural Modification | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Pharmacological Profile |

| Compound 5d | Thiazolidinone fusion at N1 | 0.04 | 0.18 | Potent Dual Inhibitor; reduced cardiotoxicity[2] |

| Compound 4e | Thiosemicarbazide fusion at N1 | 0.06 | 0.22 | Dual Inhibitor; selective antibacterial activity[2] |

| Celecoxib | Control (COX-2 Selective) | 0.05 | >50.0 | Highly selective COX-2 inhibition |

| Zileuton | Control (5-LOX Selective) | >50.0 | 0.15 | Highly selective 5-LOX inhibition |

Data adapted from Philoppes et al., demonstrating the superior dual-target engagement of the methylsulfonyl scaffold compared to single-target clinical controls[2].

References

1.[1] Benchchem. 5-(Methylsulfonyl)indoline hydrochloride | 1357352-49-8. Retrieved from: 2.[2] Philoppes, J. N., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry (PMC/NIH). Retrieved from: 3.[3] MDPI. (2008). Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. Retrieved from:

Sources

- 1. This compound | 1357352-49-8 | Benchchem [benchchem.com]

- 2. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors [mdpi.com]

Advanced Synthesis of Sulfonyl-Substituted Indolines: A Technical Guide

Executive Summary & Biological Imperative

Sulfonyl-substituted indolines represent a privileged scaffold in modern medicinal chemistry, serving as critical pharmacophores in the development of tubulin polymerization inhibitors, carbonic anhydrase (CA IX/XII) antagonists, and 5-HT6 receptor modulators. The sulfonyl moiety (

This technical guide synthesizes the most robust, field-proven methodologies for constructing these motifs. Moving beyond simple functionalization, we explore radical cascade cyclizations , transition-metal catalyzed annulations , and electrochemical C-H activation .

Key Therapeutic Targets

| Target | Mechanism of Action | Clinical Relevance |

| Tubulin | Polymerization Inhibition | Anticancer (MDR cell lines) |

| CA IX/XII | pH Regulation/Hypoxia | Solid tumor survival/Metastasis |

| 5-HT6 | Receptor Antagonism | Alzheimer's, Cognitive deficits |

Strategic Architectures in Synthesis

The synthesis of sulfonyl-indolines generally follows two distinct strategic logics: De Novo Construction (building the ring with the sulfonyl group installed) and Core Functionalization (installing the sulfonyl group onto an existing scaffold).

Radical Cascade Cyclizations (De Novo)

Currently the most dominant strategy due to atom economy and the avoidance of pre-functionalized heterocycles. This approach typically utilizes N-allyl acrylamides or 2-alkynylanilines.

-

Mechanism: Sulfonyl radical (

) generation -

Advantage: Simultaneous formation of C-S and C-C bonds.

Transition-Metal Catalyzed Annulation

Utilizing Gold (Au) or Copper (Cu) catalysts to activate alkynes or direct C-H bonds.

-

Au(I/III): Promotes [1,3]-sulfonyl migration in ortho-alkynyl-N-sulfonylanilines.[1]

-

Cu(II): Facilitates oxidative amination and chelation-assisted C7-sulfonylation.

Electrochemical C-H Sulfonylation (Green)

A rapidly emerging field utilizing anodic oxidation to generate reactive intermediates without stoichiometric oxidants.

-

Key Insight: Direct coupling of indolines with sodium sulfinates or inorganic sulfites using electricity as the "reagent."

Deep Dive: Radical Cascade Cyclization

This section details the mechanism of the radical cascade cyclization of 2-alkynylanilines , a robust metal-free protocol.

Mechanistic Pathway

The reaction proceeds via a "solvent-radical relay" strategy.[2] The sulfonyl radical adds to the carbon-carbon triple bond, triggering a cyclization onto the aromatic ring.

Figure 1: Mechanistic flow of the radical cascade cyclization transforming sulfonyl chlorides and alkynylanilines into 3-sulfonyl indolines.

Deep Dive: Copper-Catalyzed C-H Functionalization

For substrates where the indoline core is already intact, Copper-catalyzed C-H activation offers regioselectivity (often C7) that is difficult to achieve via electrophilic aromatic substitution.

Catalytic Cycle

This pathway relies on a directing group (DG) to position the Cu(II) species, enabling C-H activation followed by coupling with a sulfonyl source.

Figure 2: Copper-catalyzed C-H activation cycle for the regioselective C7-sulfonylation of indolines.

Comparative Analysis of Methods

| Feature | Radical Cascade | Cu-Catalyzed C-H | Electrochemical |

| Precursors | 2-Alkynylanilines + | Indolines + Sulfonyl Chlorides | Indoles/Indolines + Sulfinates |

| Bond Formed | C-S & C-C (De Novo) | C-S (Functionalization) | C-S (Csp2-H) |

| Regioselectivity | High (Dictated by structure) | High (C7 via chelation) | High (C3 electronic control) |

| Atom Economy | High | Moderate (Ligands/Additives) | Very High (Electrons as reagent) |

| Scalability | Excellent (Batch/Flow) | Good | Excellent (Flow Electrolysis) |

| Primary Limitation | Requires alkyne precursor | Requires Directing Group | Conductivity/Electrolyte removal |

Representative Experimental Protocol

Protocol: Metal-Free Radical Cascade Cyclization of 2-Alkynylanilines Source: Adapted from Ma et al., J. Org. Chem. 2024.[2][3]

Rationale

This protocol is selected for its operational simplicity (no heavy metals), broad scope (tolerates halides, esters, alkyls), and safety profile (avoids pressurized gases). It validates the "radical relay" mechanism described above.

Materials

-

Substrate: 2-(phenylethynyl)aniline (1.0 equiv, 0.2 mmol)

-

Reagent:

-Toluenesulfonyl chloride (TsCl) (1.5 equiv) -

Initiator: TBPB (tert-Butyl peroxybenzoate) (2.0 equiv)

-

Solvent: Chlorobenzene (PhCl) (2.0 mL)

-

Atmosphere: Nitrogen (

)

Step-by-Step Methodology

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the 2-alkynylaniline derivative (0.2 mmol) and TsCl (0.3 mmol).

-

Inertion: Evacuate and backfill the tube with

three times to remove ambient oxygen (O2 acts as a radical quencher). -

Addition: Add anhydrous PhCl (2.0 mL) via syringe, followed by TBPB (0.4 mmol).

-

Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath. Stir vigorously for 12 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 5:1). The disappearance of the aniline starting material indicates completion.

-

-

Workup: Cool to room temperature. Dilute with saturated

(10 mL) and extract with Dichloromethane (DCM) ( -

Purification: Dry combined organics over

, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: Petroleum ether/EtOAc).

Validation Criteria

-

Yield: Expected range 65-85%.

-

Characterization:

-

1H NMR: Look for the disappearance of the alkyne proton (if terminal) and the appearance of the methylene singlet/doublet at C3 position (

3.5-4.5 ppm). -

HRMS: Confirm [M+H]+ peak matching the sulfonated indoline mass.

-

Future Outlook & Challenges

The field is pivoting towards enantioselective electrochemistry . While racemic synthesis is well-established, generating chiral sulfonyl-indolines (specifically at the C3 position) using chiral electrodes or mediators remains a frontier challenge. Furthermore, replacing sulfonyl chlorides with sulfur dioxide surrogates (like DABCO·(SO2)2) will drive the next generation of "green" synthesis, minimizing hazardous waste.

References

-

Synthesis of Sulfone Methylene-Substituted Indolines by Radical Cascade Cyclization of 2-Alkynylaniline Derivatives Source: Journal of Organic Chemistry (2024) URL:[2][4][Link]

-

Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters Source: Journal of Organic Chemistry (2024) URL:[2][4][Link]

-

Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides Source: Journal of Organic Chemistry (2019) URL:[Link]

-

Synthesis of 3- and 6-sulfonylindoles from ortho-alkynyl-N-sulfonylanilines by the use of Lewis acidic transition-metal catalysts Source: Organic Letters / PubMed (2008) URL:[Link]

-

A highly enantioselective thiolation of sulfonyl indoles to access 3-sec-sulfur-substituted indoles in water Source: Chemical Communications (2015) URL:[Link]

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases Source: International Journal of Molecular Sciences (2022) URL:[Link]

Sources

- 1. Synthesis of 3- and 6-sulfonylindoles from ortho-alkynyl-N-sulfonylanilines by the use of Lewis acidic transition-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Sulfone Methylene-Substituted Indolines by Radical Cascade Cyclization of 2-Alkynylaniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: Biological Activity of 5-(Methylsulfonyl)indoline Analogs

The following technical guide details the biological activity, medicinal chemistry, and experimental applications of 5-(Methylsulfonyl)indoline and its structural analogs.

Executive Summary

5-(Methylsulfonyl)indoline (CAS: 387350-92-7) and its hydrochloride salt (CAS: 1357352-49-8) represent a "privileged scaffold" in medicinal chemistry. This moiety combines a conformationally restricted nitrogen heterocycle (indoline) with a strong hydrogen-bond accepting sulfone group (

Unlike its oxidized counterpart (indole), the indoline core possesses a basic nitrogen (

Chemical Basis & Structural Pharmacology[2][3][4]

The Pharmacophore

The 5-(methylsulfonyl)indoline core serves as a bioisostere for sulfonamides and carboxylic acids in various drug discovery campaigns.

-

5-Methylsulfonyl Group: Acts as a metabolic "anchor" and a strong hydrogen bond acceptor.[2][3] It mimics the pharmacophoric features of COX-2 inhibitors (e.g., Rofecoxib) but with improved metabolic stability compared to sulfonamides.

-

Indoline Nitrogen (

): A nucleophilic handle for derivatization (acylation, alkylation, sulfonylation).[1] In biological systems, this nitrogen can participate in cation- -

C2/C3 Positions: Sites for spiro-cyclization or oxidation to oxindoles (indolin-2-ones), drastically altering the electronic landscape.

Synthetic Accessibility

The core is typically synthesized via the reduction of 5-(methylsulfonyl)indole or through the chlorosulfonylation of 1-acetylindoline followed by reduction.

Therapeutic Applications & Mechanisms[2][4][5]

Anti-Inflammatory: Dual COX-2 / 5-LOX Inhibition

Recent SAR studies indicate that

-

Mechanism: The sulfone moiety fits into the secondary pocket of the COX-2 enzyme (Val523), conferring selectivity over COX-1. Simultaneously, the lipophilic indole/indoline core interacts with the arachidonic acid binding site of 5-Lipoxygenase (5-LOX).

-

Key Analog: Compound 5d (from recent literature) showed balanced inhibition (

) against both enzymes.

Anti-Cancer: Carbonic Anhydrase (CA) IX/XII Inhibition

Indoline-5-sulfonamides (closely related to methylsulfonyls) are potent inhibitors of tumor-associated Carbonic Anhydrases (CA IX and XII), which regulate pH in hypoxic tumor microenvironments.[4]

-

Activity: The indoline scaffold provides a "tail" that extends out of the CA active site, interacting with hydrophobic patches to secure high affinity (

values in the low nanomolar range).[1][2] -

Selectivity: These analogs show selectivity for transmembrane isoforms (IX/XII) over cytosolic isoforms (I/II), reducing off-target effects like paresthesia.

Anti-Tubercular Activity

Spiro-cyclic derivatives of 5-(methylsulfonyl)indolin-2-one (oxindole analogs) have demonstrated efficacy against Mycobacterium tuberculosis

-

Target: Decaprenylphosphoryl-

-D-ribose 2'-epimerase (DprE1).[2] -

Potency: MIC values as low as

.[2][3][5]

Quantitative Activity Data (SAR Summary)

The following table summarizes the activity of key analogs derived from the 5-sulfonyl-indoline/indole core.

| Compound Class | Modification at | Target | Activity ( | Key Insight |

| Indoline Sulfone | CA IX | Hypoxia-selective cytotoxicity. | ||

| Indole Sulfone | COX-2 | Superior gastric safety profile vs. Indomethacin.[2][3] | ||

| Spiro-Oxindole | DprE1 (TB) | MIC | Bulky | |

| Indoline HCl | Unsubstituted (Core) | 5-HT Receptors | Weak binder; requires |

Experimental Protocols

Protocol A: Synthesis of N-Acylated 5-(Methylsulfonyl)indoline Analogs

Primary application: Generating libraries for CA IX or Kinase screening.

-

Reagents: 5-(Methylsulfonyl)indoline HCl (1.0 eq), Acyl Chloride (1.2 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM).

-

Procedure:

-

Suspend 5-(methylsulfonyl)indoline HCl in anhydrous DCM under

atmosphere. -

Add TEA dropwise at

and stir for 15 min to liberate the free base. -

Warm to Room Temperature (RT) and stir for 4–6 hours (monitor via TLC).

-

Quench: Add water; extract with DCM (

). -

Purification: Wash organic layer with 1M HCl (to remove unreacted amine) and brine.[2][3] Dry over

.[2][3] Recrystallize from EtOH/Hexane.

-

Protocol B: In Vitro COX-2 Inhibition Assay (Colorimetric)

Primary application: Validating anti-inflammatory potential.

-

System: Purified ovine COX-2 enzyme.

-

Substrate: Arachidonic acid (AA) + TMPD (Colorimetric substrate).[2][3]

-

Workflow:

-

Incubate enzyme in Tris-HCl buffer (pH 8.[2][3]0) with Hematin (cofactor) for 15 min at

. -

Add Test Compound (dissolved in DMSO) at varying concentrations (

). Incubate for 5 min. -

Initiate reaction by adding Arachidonic Acid (

) and TMPD.[2][3] -

Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is proportional to COX-2 activity.[2][3]

-

Calculation:

.

-

Mechanistic Visualization

The following diagram illustrates the divergence of the 5-(methylsulfonyl)indoline scaffold into its three primary therapeutic classes.

References

-

Philoppes, J. N., et al. (2022).[1][2][3] "Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect."[2][6][7] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Krymov, S. K., et al. (2020).[1][2][3] "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases."[2][4] International Journal of Molecular Sciences.

-

Velavalapalli, V. M., et al. (2024).[1][2][3] "Novel 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivatives as Anti-tubercular Agents." Research Square (Preprint).

-

Fluorochem Ltd. "5-(METHYLSULFONYL)-INDOLINE HCL Product Safety Data Sheet."

Sources

- 1. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(Methylsulfonyl)-indoline | CymitQuimica [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling of 5-(Methylsulfonyl)indoline Hydrochloride

Executive Summary

5-(Methylsulfonyl)indoline hydrochloride is a critical heterocyclic building block employed in the synthesis of sulfonamide-based kinase inhibitors and COX-2 modulators. Its utility is defined by the unique electronic properties of the 5-methylsulfonyl group, which exerts a strong electron-withdrawing effect on the indoline core.

This technical guide addresses a common gap in commercial datasheets: the specific acid dissociation constant (pKa) and degradation pathways of this salt. While standard Certificates of Analysis (CoA) list purity, they rarely detail the physicochemical behavior required for robust formulation. This document provides a theoretically grounded pKa estimate, identifies the primary oxidative instability risk (aromatization), and outlines self-validating experimental protocols for internal verification.

Molecular Architecture & pKa Analysis

Structural Dynamics

The molecule consists of a bicyclic indoline (2,3-dihydro-1H-indole) core substituted at the 5-position with a methylsulfonyl (

-

Systematic Name: 5-(Methylsulfonyl)-2,3-dihydro-1H-indole hydrochloride

-

Molecular Formula:

-

Molecular Weight: 233.71 g/mol (Salt); 197.25 g/mol (Free Base)

pKa Derivation and Theoretical Value

The basicity of the indoline nitrogen is the critical parameter for solubility and coupling reactions. Direct experimental values for this specific catalog item are often proprietary, but the value can be accurately derived using Hammett Substituent Constants and structural analogs.

-

Baseline: Unsubstituted Indoline has a pKa (conjugate acid) of approximately 4.9 .

-

Electronic Effect: The methylsulfonyl group is a potent electron-withdrawing group (EWG) with a Hammett constant (

) of roughly 0.72 . It pulls electron density away from the aromatic ring and, by extension, the nitrogen lone pair.[1] -

Analog Comparison:

Estimated pKa: Applying this electronic attenuation to the indoline core, the pKa of 5-(methylsulfonyl)indoline is estimated to be in the range of 1.5 – 2.5 .

Implication: This compound is a very weak base. In aqueous solution at neutral pH (7.0), it will exist almost exclusively in its neutral (free base) form, which has low water solubility. The hydrochloride salt is required to maintain solubility, but it will readily hydrolyze and precipitate the free base if the pH rises even slightly above 2.0.

Protonation Equilibrium Diagram

The following diagram illustrates the equilibrium between the protonated salt and the free base, highlighting the site of protonation.

Figure 1: Acid-base equilibrium. The low pKa (~1.8) implies the salt is stable only in highly acidic environments.

Stability Profile & Degradation Mechanisms

Oxidative Dehydrogenation (Aromatization)

The most significant stability risk for indolines is spontaneous oxidation to the corresponding indole . This process is thermodynamically driven by the formation of an aromatic system (10

-

Mechanism: Abstraction of hydrogens from the C2 and C3 positions.

-

Trigger: Exposure to atmospheric oxygen, light, or transition metal impurities.

-

Product: 5-(Methylsulfonyl)-1H-indole.

-

Detection: Appearance of a new peak in HPLC with a distinct UV spectrum (indoles absorb more strongly at 280-290 nm than indolines) and a mass shift of -2 Da (

).

Hydrolytic Stability

The sulfone moiety (

Solid State Stability

-

Hygroscopicity: As a hydrochloride salt, the material is likely hygroscopic. Moisture uptake can catalyze the disproportionation of the salt, leading to "clumping" and localized regions of high acidity which may degrade packaging.

-

Photostability: Indoline derivatives are photosensitive. Light energy can accelerate the oxidative dehydrogenation process described in 3.1.

Figure 2: The primary degradation pathway is the irreversible oxidation of the indoline ring to an indole.

Experimental Protocols

Protocol A: UV-Metric pKa Determination

Why this method? Potentiometric titration is inaccurate for pKa values < 2.0 due to the leveling effect of water. Spectrophotometric (UV-metric) titration is the gold standard for weak bases.

Reagents:

-

0.01 M HCl and 0.01 M NaOH.

-

Universal Buffer (Brittain-Robinson) or Potassium Phosphate/Citrate mix.

-

Sample concentration: ~50 µM.

Workflow:

-

Preparation: Dissolve 1 mg of compound in a minimal amount of DMSO (co-solvent), then dilute into the acidic buffer (pH 1.0).

-

Scanning: Record the UV-Vis spectrum (200–400 nm) at pH 1.0.

-

Titration: Gradually increase pH to 6.0 using NaOH, recording spectra at 0.2 pH increments.

-

Analysis: Identify the isosbestic point. Plot the absorbance change at

(likely ~250-260 nm) vs. pH. -

Calculation: Fit the data to the Henderson-Hasselbalch equation. The inflection point is the pKa.

Protocol B: Forced Degradation (Stress Testing)

Why this method? To empirically validate the stability profile and develop "stability-indicating" HPLC methods.

Conditions:

| Stress Type | Condition | Duration | Target Degradation |

|---|---|---|---|

| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | < 5% (Expected Stable) |

| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | Precipitation (Free base) |

| Oxidation | 3%

Analytical Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (Indoline) and 280 nm (Indole detection).

Handling & Storage Recommendations

Based on the derived physicochemical data, the following storage protocols are mandatory to maintain compound integrity:

-

Inert Atmosphere: Store under Argon or Nitrogen. The sensitivity to oxidative aromatization makes air exposure the primary shelf-life killer.

-

Temperature: Store at 2–8°C (Refrigerated) to kinetically slow the oxidation rate.

-

Light Protection: Use amber vials or foil-wrapped containers strictly.

-

Solubility Management: When using in assays, dissolve in DMSO first. If diluting into aqueous media, ensure the final pH is kept acidic (< 2.0) if high concentration is needed, or use low concentrations (< 100 µM) to avoid precipitation of the free base.

References

-

PubChem. (2025).[4] 4-(Methylsulfonyl)aniline Compound Summary. National Library of Medicine. [Link][4]

-

Li, B., et al. (2019).[5] Aerobic Dehydrogenation of Indolines to Indoles. Organic Letters, 21(4), 1176-1181. [Link]

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Referenced for Aniline/Indoline baseline values).

Sources

Methodological & Application

Synthetic routes for preparing 5-(Methylsulfonyl)indoline hydrochloride

Technical Application Note: Scalable Synthesis of 5-(Methylsulfonyl)indoline Hydrochloride